

Protocol for Assessing MLi-2 Brain Penetrance

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Compound of Interest

Compound Name: MLi-2

Cat. No.: B15608315

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

MLi-2 is a potent, selective, and orally bioavailable inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2) with significant central nervous system (CNS) activity.^{[1][2]} Mutations in the LRRK2 gene are a major genetic cause of both familial and sporadic Parkinson's disease (PD).^[1] The G2019S mutation, in particular, leads to increased kinase activity, making LRRK2 a key therapeutic target.^[2] For a LRRK2 inhibitor to be effective in treating neurodegenerative diseases like PD, it must efficiently cross the blood-brain barrier (BBB) to engage its target in the brain. This document provides a detailed protocol for assessing the brain penetrance of **MLi-2** in a preclinical rodent model, based on established pharmacokinetic studies.

Data Presentation

The brain penetrance of a compound is often quantified by the brain-to-plasma concentration ratio (K_p) and, more importantly, the unbound brain-to-unbound plasma concentration ratio ($K_{p,uu}$). The $K_{p,uu}$ value is a critical parameter as it represents the distribution of the pharmacologically active, unbound drug concentration at the site of action.^{[3][4]}

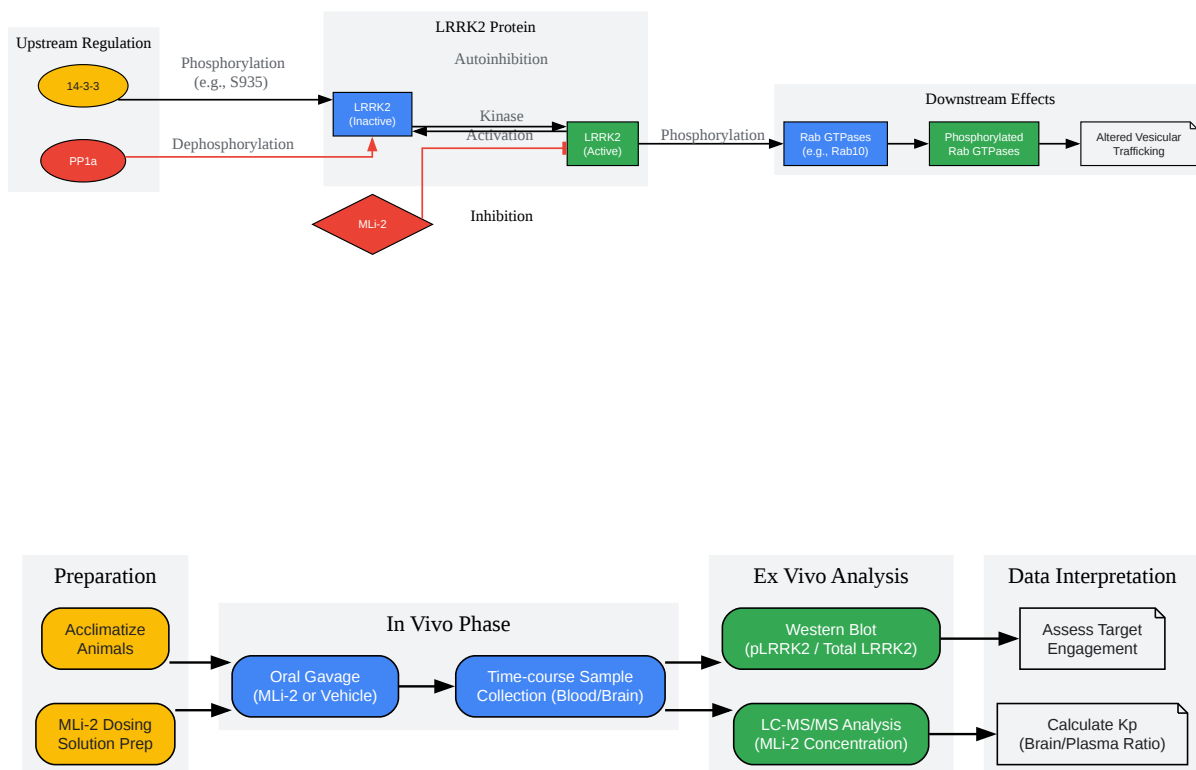
Table 1: Summary of **MLi-2** Brain Penetrance Data in Mice

Parameter	Value	Method	Species	Reference
Unbound Fraction in Plasma (fu,p)	0.008	In vitro	Mouse	[5]
Unbound Fraction in Brain (fu,b)	0.009	In vitro	Mouse	[5]
Oral Bioavailability	~45%	In vivo	Mouse	[5]

Note: While the direct Kp and Kp,uu values were not explicitly provided in the summarized search results, the unbound fractions in plasma and brain are critical for their calculation and indicate that **MLi-2** is highly protein-bound in both compartments. The substantial oral bioavailability and demonstrated central target engagement strongly support its brain-penetrant nature.[1][5]

LRRK2 Signaling Pathway

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. It is implicated in various cellular processes, including vesicular trafficking, autophagy, and mitochondrial function.[6] Inhibition of LRRK2 kinase activity, for instance by **MLi-2**, is a primary therapeutic strategy. A key pharmacodynamic marker of LRRK2 inhibition in vivo is the dephosphorylation of LRRK2 at serine 935 (pSer935).[1][5]



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